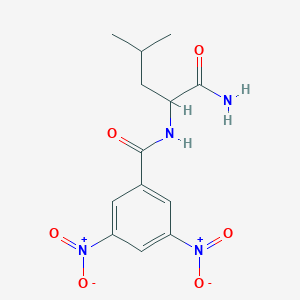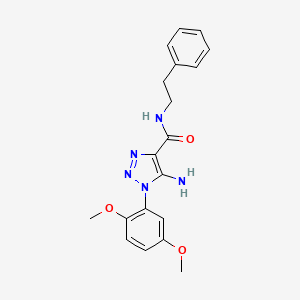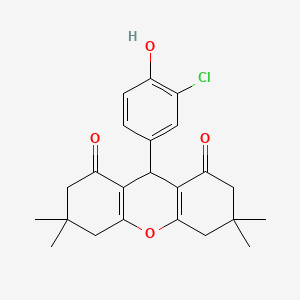![molecular formula C18H15N3O2S B5171596 2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5171596.png)
2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 was initially developed as a kinase inhibitor for the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory conditions.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Mécanisme D'action
TAK-659 acts as a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a crucial component of the B-cell receptor signaling pathway. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. TAK-659 has also been found to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell activation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It inhibits the proliferation and survival of B-cells by blocking the B-cell receptor signaling pathway. TAK-659 also inhibits the production of cytokines and chemokines, which are involved in the inflammatory response. In addition, TAK-659 has been found to inhibit the migration of immune cells to inflammatory sites, reducing tissue damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its selectivity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases. TAK-659 has also been found to have a favorable safety profile in preclinical studies. However, one of the limitations of TAK-659 is its potential for off-target effects, which may limit its therapeutic efficacy.
Orientations Futures
Several future directions for the development of TAK-659 have been proposed. One direction is the development of combination therapies with other kinase inhibitors to enhance the therapeutic efficacy of TAK-659. Another direction is the investigation of the potential of TAK-659 in the treatment of other diseases, such as solid tumors and viral infections. Furthermore, the development of biomarkers to predict the response to TAK-659 treatment is also an area of future research.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor that has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and other inflammatory conditions. TAK-659 acts as a selective inhibitor of BTK, blocking the activation of downstream signaling pathways and inhibiting B-cell proliferation and survival. TAK-659 has several biochemical and physiological effects, including the inhibition of cytokine production and immune cell migration. Although TAK-659 has limitations, its potential for therapeutic applications and future directions for research make it a promising candidate for drug development.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps. The first step involves the reaction of 1-naphthylamine with acetic anhydride to form N-acetyl-1-naphthylamine. The second step involves the reaction of N-acetyl-1-naphthylamine with 2-chloroacetyl chloride to form 2-acetylamino-1-(1-naphthyl)ethanone. The third step involves the reaction of 2-acetylamino-1-(1-naphthyl)ethanone with 3-cyanopyridine-2-thiol to form TAK-659.
Propriétés
IUPAC Name |
2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c19-9-15-14(8-17(23)21-18(15)24-10-16(20)22)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14H,8,10H2,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGIWLNJBGUXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)

![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)


![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)

![N-[3-(1-naphthyloxy)propyl]-1-butanamine](/img/structure/B5171588.png)


![3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171601.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5171603.png)